N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with chlorophenyl groups and carboxamide functionalities, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of compounds with chlorophenyl groups and carboxamide functionalities is a common theme, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was achieved using the Gewald reaction . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required a five-step process starting from 4-chlorobenzenamine . These examples suggest that the synthesis of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide would likely require a multi-step approach, possibly involving the formation of an intermediate carboxylic acid or ester followed by amide formation.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and carboxamide groups has been studied using various techniques. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system with extensive hydrogen bond interactions . Similarly, the structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction and compared with DFT calculations . These studies highlight the importance of hydrogen bonding and the influence of substituents on the molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl carboxamides can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the enantioselective Lewis basic catalysis of hydrosilylation of N-aryl imines, including those with chlorophenyl groups, was achieved using l-Piperazine-2-carboxylic acid derived N-formamides . The presence of a sulfonyl group was critical for high enantioselectivity. This suggests that the reactivity of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide could be modulated by the presence of functional groups that can participate in catalytic processes or stabilize reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl carboxamides are often characterized by spectroscopic methods and computational studies. For instance, the spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide was performed using FT-IR, NMR, and UV-Vis spectroscopy, and the results were supported by DFT calculations . The study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide included analysis of its vibrational frequencies, chemical shifts, and electronic properties, which were also compared with DFT calculations . These analyses provide a comprehensive understanding of the molecular properties, which can be extrapolated to predict the behavior of N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide.

科学研究应用

抗炎和抗氧化特性

N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺及其衍生物因其抗炎和抗氧化活性而受到探索。一项研究重点介绍了相关化合物的合成,这些化合物表现出的体外抗炎和抗氧化活性分别与布洛芬和抗坏血酸相当(Kumar、Anupama和Khan,2008年)。

抗菌活性

合成了与N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺在结构上相关的化合物,并对其抗菌活性进行了评估。这些化合物显示出对细菌和真菌生长的显着抑制作用,表明它们作为抗菌剂的潜力(Akbari等人,2008年)。

抗惊厥特性

包括N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺衍生物在内的抗惊厥烯胺酮的晶体结构已经确定。这些研究有助于理解其抗惊厥特性的分子基础(Kubicki、Bassyouni和Codding,2000年)。

有机合成中的应用

与N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺类似的化合物已用于合成复杂的有机分子。例如,这些化合物已用于通过光化学反应合成苯并呋喃和苯并噻吩-菲咯啶酮,展示了它们在有机合成中的多功能性(Karminski-Zamola和Bajić,1989年)。

中枢神经系统抑制活性

已经对2-氨基-4-(4-氯苯基)噻吩-3-甲酰胺(一种与N-(4-氨基-2-氯苯基)噁烷-2-甲酰胺相关的化合物)的席夫碱的合成进行了研究。这些研究评估了它们的潜在中枢神经系统抑制活性,为中枢神经系统疾病的新治疗剂的开发做出了贡献(Bhattacharjee、Saravanan和Mohan,2011年)。

安全和危害

属性

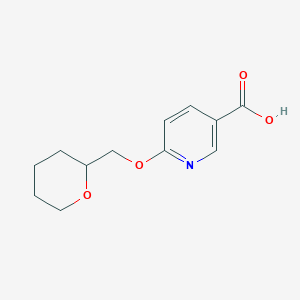

IUPAC Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJNPCULYBHFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)oxolane-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)